Fmoc-Orn(Ivdde)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

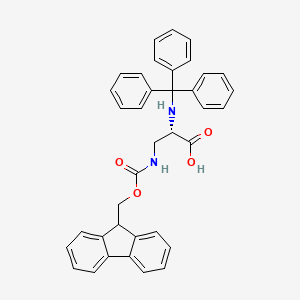

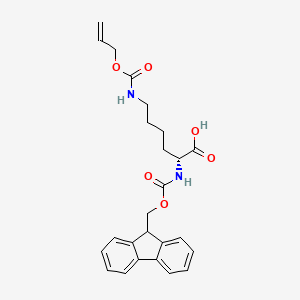

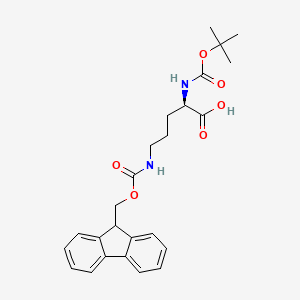

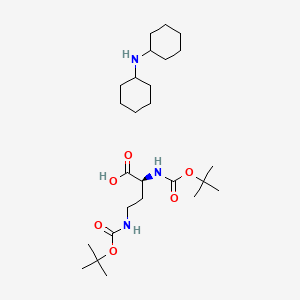

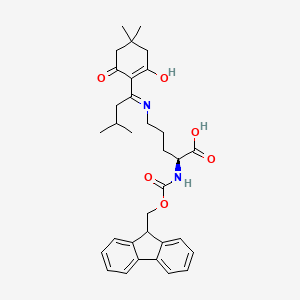

Fmoc-Orn(Ivdde)-OH, also known as N-Fmoc-N’-[2-(2,2-dimethoxyethyl)-1,3-dioxolane-4-yl]-L-ornithine, is an organic compound used in the synthesis of peptides and proteins. It is a derivative of Ornithine, a natural amino acid, and is widely used in peptide synthesis due to its high selectivity and efficiency. Fmoc-Orn(Ivdde)-OH is a valuable tool for researchers, as it can be used to synthesize a wide variety of peptides and proteins, including peptide hormones, peptide antibiotics, and peptide enzymes.

Aplicaciones Científicas De Investigación

Synthesis of Protected Amino Acids : Fmoc-Orn(Ivdde)-OH, along with other N-Ivdde protected amino acids like Fmoc-Dap(Ivdde)-OH, was synthesized for peptide research. The structures of these amino acids were confirmed using various techniques like NMR, IR, and elemental analysis (Li Zhan-xiong, 2009).

β-Sheet Folding in Peptides : A study on a unique amino acid, Orn(i-PrCO-Hao), showed its ability to be incorporated into peptides, leading them to fold into β-sheetlike structures. Fmoc-Orn(i-PrCO-Hao)-OH was used in this process, behaving like a regular amino acid in peptide synthesis (J. Nowick et al., 2002).

Antibacterial Composite Materials : Research on fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, including Fmoc-Orn(Ivdde)-OH, for antibacterial and anti-inflammatory purposes, showed promising advancements in biomedical materials (L. Schnaider et al., 2019).

Hydrogel Formation and Characterization : N-Terminally Fmoc protected amino acids like Fmoc-Orn(Ivdde)-OH have been utilized in the formation and stabilization of hydrogels, demonstrating interesting properties such as fluorescence and stability (Subhasish Roy, A. Banerjee, 2011).

Supramolecular Gels Based on Amino Acids : Studies on Fmoc-functionalized amino acids, including Fmoc-Orn(Ivdde)-OH, have shown their use in the creation of supramolecular hydrogels with applications in the biomedical field, particularly in antimicrobial activity (Alexandra Croitoriu et al., 2021).

Self-Assembly in Low Molecular Weight Hydrogelators : Fmoc-Orn(Ivdde)-OH has been implicated in the study of hydrogels formed by the self-assembly of low molecular weight hydrogelators. These studies are crucial for understanding the interactions and properties of such hydrogels (D. Ryan et al., 2011).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Orn(Ivdde)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.